3-Substitution Yields a Pharmacologically Privileged Scaffold with Demonstrated Dopamine D₃ Receptor Affinity
The 3-(pyrrolidin-3-yl)phenol scaffold, when N-alkylated, exhibits nanomolar binding affinity for the dopamine D₃ receptor (D₃R). The closely related analog 3-(1-propyl-pyrrolidin-3-yl)-phenol demonstrates a binding affinity (Ki) of 52 nM for the rat and human D₃ receptors expressed in CHO-K1 cells, measured via competitive displacement of [³H]spiperone [1]. This contrasts with the 4-substituted regioisomer, for which no comparable D₃R affinity data is reported in public domain, suggesting the 3-substitution pattern is critical for interaction with this CNS target.
| Evidence Dimension | Dopamine D₃ Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | 52 nM (Ki) for the closely related analog 3-(1-propyl-pyrrolidin-3-yl)-phenol [1] |
| Comparator Or Baseline | 4-(Pyrrolidin-3-yl)phenol hydrochloride |
| Quantified Difference | No reported D₃R binding data for 4-substituted isomer in public domain |
| Conditions | Competitive binding assay using [³H]spiperone in CHO-K1 cells expressing rat or human D₃ receptors [1] |
Why This Matters
This data confirms the 3-substituted scaffold's inherent ability to engage a therapeutically relevant CNS target, making it a justified choice for lead optimization over the untested 4-isomer.
- [1] BindingDB. (2021). BDBM50290931: 3-(1-Propyl-pyrrolidin-3-yl)-phenol::CHEMBL81675. Retrieved from bdb8.ucsd.edu View Source
